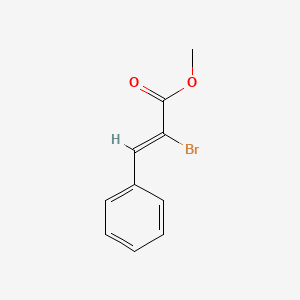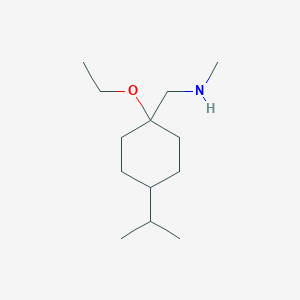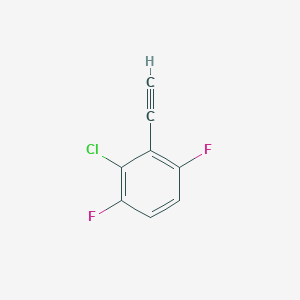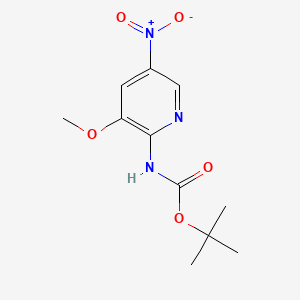
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a methoxy-nitro substitution on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methoxy-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 3-amino-5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: tert-butylamine and 3-methoxy-5-nitropyridine.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is largely dependent on its specific applicationThe nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparación Con Compuestos Similares
- tert-butyl (5-nitropyridin-3-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
Uniqueness: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a methoxy and nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H15N3O5 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(15)13-9-8(18-4)5-7(6-12-9)14(16)17/h5-6H,1-4H3,(H,12,13,15) |
Clave InChI |
QRYJZWACCJAXOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


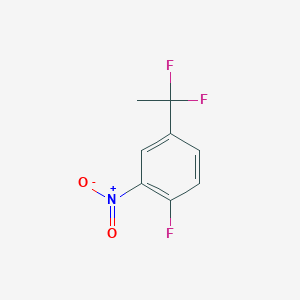
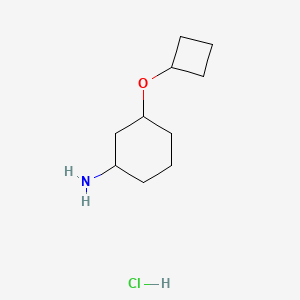
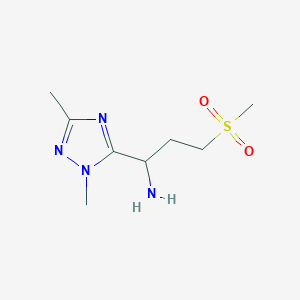
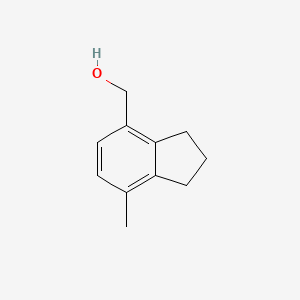
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
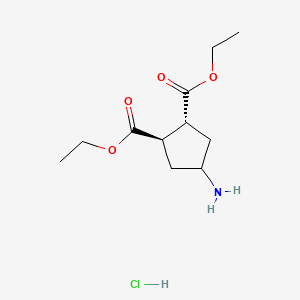
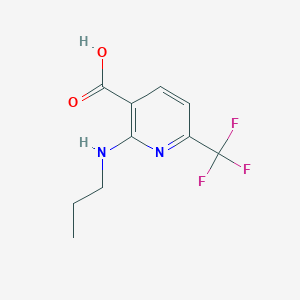
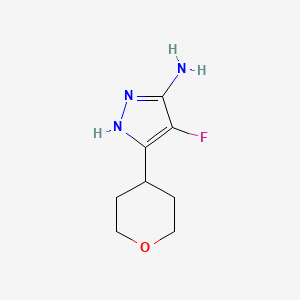
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
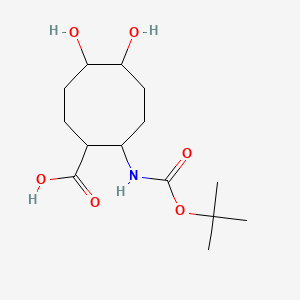
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
